molecular formula C11H7BrN2 B12274543 6-Bromo-5H-pyrido[4,3-b]indole

6-Bromo-5H-pyrido[4,3-b]indole

Cat. No.: B12274543
M. Wt: 247.09 g/mol
InChI Key: PIJJWOBFUYPXKA-UHFFFAOYSA-N
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Description

6-Bromo-5H-pyrido[4,3-b]indole: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by a bromine atom attached to the sixth position of the pyrido[4,3-b]indole structure, which consists of a fused pyridine and indole ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5H-pyrido[4,3-b]indole can be achieved through several methods. One common approach involves the bromination of 5H-pyrido[4,3-b]indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-5H-pyrido[4,3-b]indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the polymerization of tubulin, disrupting the microtubule network in cells and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-5H-pyrido[4,3-b]indole is unique due to the specific position of the bromine atom, which can influence its chemical reactivity and biological activity. The position of the bromine atom can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions, making it distinct from other brominated derivatives .

Properties

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

6-bromo-5H-pyrido[4,3-b]indole

InChI

InChI=1S/C11H7BrN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-6,14H

InChI Key

PIJJWOBFUYPXKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC3=C2C=NC=C3

Origin of Product

United States

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